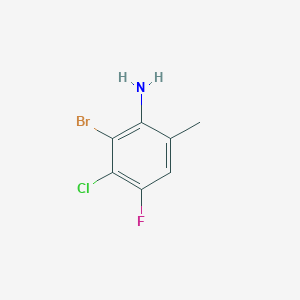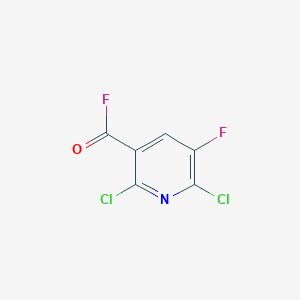
N-Methyl-2,7-bis(trifluoromethyl)acridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2,7-bis(trifluoromethyl)acridone (NM2TMA) is a small molecule that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. NM2TMA has been found to possess unique properties that make it a promising candidate for use in a variety of scientific research applications. In
Aplicaciones Científicas De Investigación
N-Methyl-2,7-bis(trifluoromethyl)acridone has been studied for its potential applications in a variety of scientific fields. It has been found to possess unique properties that make it a promising candidate for use in a variety of scientific research applications. For example, N-Methyl-2,7-bis(trifluoromethyl)acridone has been studied for its potential use in imaging, drug delivery, and cancer therapy. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone has been studied for its potential use in the development of new materials for use in photovoltaics and optoelectronics.
Mecanismo De Acción
N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to interact with a variety of biological molecules, including proteins and DNA. The exact mechanism of action of N-Methyl-2,7-bis(trifluoromethyl)acridone is still not fully understood, but it is believed to involve the binding of N-Methyl-2,7-bis(trifluoromethyl)acridone to specific sites on proteins and DNA. This binding is believed to lead to changes in the structure and function of the proteins and DNA.
Biochemical and Physiological Effects
N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to possess a variety of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to possess antioxidant, neuroprotective, and anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to possess a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and is stable under a variety of conditions. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone is water soluble and has a low toxicity profile, making it safe to use in lab experiments. However, there are also some limitations to using N-Methyl-2,7-bis(trifluoromethyl)acridone in lab experiments. For example, its small size makes it difficult to detect and quantify in solution. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone has a relatively short half-life, meaning that it is not suitable for long-term experiments.
Direcciones Futuras
N-Methyl-2,7-bis(trifluoromethyl)acridone is an exciting new compound with potential applications in a variety of scientific fields. As such, there are a number of potential future directions for N-Methyl-2,7-bis(trifluoromethyl)acridone research. For example, further research could be conducted to better understand its mechanism of action and to explore potential new applications. In addition, further research could be conducted to develop new synthesis methods and to explore the potential of N-Methyl-2,7-bis(trifluoromethyl)acridone for use in drug delivery and cancer therapy. Finally, further research could be conducted to explore the potential of N-Methyl-2,7-bis(trifluoromethyl)acridone for use in the development of new materials for use in photovoltaics and optoelectronics.
Métodos De Síntesis
N-Methyl-2,7-bis(trifluoromethyl)acridone can be synthesized from commercially available starting materials using a two-step synthesis method. The first step involves the reaction of trifluoromethanesulfonic acid with 2,7-dichloroacridone to form the intermediate compound 2,7-dichloro-N-methylacridone. This intermediate compound can then be reacted with trifluoromethylmagnesium bromide to yield N-Methyl-2,7-bis(trifluoromethyl)acridone.
Propiedades
IUPAC Name |
10-methyl-2,7-bis(trifluoromethyl)acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6NO/c1-23-12-4-2-8(15(17,18)19)6-10(12)14(24)11-7-9(16(20,21)22)3-5-13(11)23/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPRSGGZGEFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=C1C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2,7-bis(trifluoromethyl)acridone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)

![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)









![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)